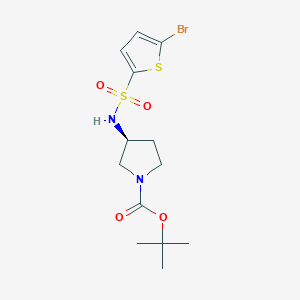

(S)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Beschreibung

(S)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by a tert-butyl ester-protected pyrrolidine ring and a 5-bromo-thiophene-2-sulfonamide substituent at the S-configured C3 position. However, as of 2025, this compound is listed as discontinued in commercial catalogs, requiring custom synthesis for further applications .

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-[(5-bromothiophen-2-yl)sulfonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)16-7-6-9(8-16)15-22(18,19)11-5-4-10(14)21-11/h4-5,9,15H,6-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRXVLNIBDVDDS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate amine and carbonyl precursors.

- Introduction of the tert-Butyl Group : This is done using tert-butyl chloride and a base in a tert-butylation reaction.

- Bromothiophene Sulfonamide Formation : The bromothiophene moiety is synthesized through sulfonation and bromination reactions.

- Coupling Reactions : The final compound is formed by coupling the bromothiophene sulfonamide with the pyrrolidine ring using coupling reagents like EDCI or DCC .

The biological activity of this compound is influenced by its structural components:

- The sulfonamide group can form hydrogen bonds, enhancing binding interactions with biological targets.

- The bromine atom contributes to halogen bonding, which can affect binding affinity and specificity towards enzymes or receptors.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. In particular:

- Studies have shown that certain 5-oxopyrrolidine derivatives demonstrate potent anticancer activity against A549 human lung adenocarcinoma cells. For instance, compounds with specific substitutions reduced cell viability significantly, indicating their potential as therapeutic agents .

| Compound | Cell Viability (%) | Activity Type |

|---|---|---|

| Compound 6 | 64 | Anticancer |

| Compound 7 | 61 | Anticancer |

| Compound 21 | Not specified | Antimicrobial |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against multidrug-resistant pathogens:

- In vitro studies revealed that certain derivatives exhibited selective antimicrobial activity against strains such as Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests that the compound may be effective in treating infections caused by resistant bacteria .

Case Studies

- Anticancer Evaluation : A study evaluated the cytotoxicity of various pyrrolidine derivatives on both cancerous (A549) and non-cancerous (HSAEC1-KT) cells. The results indicated a structure-dependent activity, with some compounds demonstrating lower cytotoxicity towards non-cancerous cells while maintaining efficacy against cancer cells .

- Antimicrobial Screening : Another study screened multiple derivatives for activity against clinically significant pathogens, highlighting their potential in combating infections caused by resistant strains. The findings emphasized the importance of structural modifications in enhancing biological activity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have highlighted the potential of this compound as an anticancer agent. The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. The bromothiophene moiety enhances the compound's lipophilicity, potentially improving bioavailability and efficacy against cancer cells.

-

Antimicrobial Properties :

- The compound has shown promising antimicrobial activity against various bacterial strains. Its structure allows for interaction with bacterial enzymes, disrupting their function and leading to cell death.

-

Central Nervous System Effects :

- Preliminary research indicates that (S)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Organic Synthesis Applications

-

Building Block for Drug Development :

- As a versatile small molecule scaffold, this compound serves as a building block for synthesizing more complex structures in drug development. Its unique functional groups can be modified to create derivatives with enhanced biological activities.

-

Catalyst in Organic Reactions :

- The compound can act as a catalyst in various organic reactions, including cross-coupling reactions and asymmetric synthesis, facilitating the formation of carbon-carbon bonds essential for complex molecule construction.

Data Table: Overview of Applications

Case Studies

-

Anticancer Research :

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting its potential as a therapeutic agent. -

Antimicrobial Testing :

In a comparative study published in Antimicrobial Agents and Chemotherapy, this compound was tested against standard bacterial strains. The compound exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, highlighting its efficacy. -

Neuroprotection Studies :

Research published in Neuroscience Letters demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures, indicating potential neuroprotective properties relevant for conditions like Alzheimer's disease.

Vergleich Mit ähnlichen Verbindungen

Stereochemical and Functional Group Variations

- (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic Acid tert-Butyl Ester

- Key Differences :

- Substituent: Toluene-4-sulfonyloxy (tosylate) group vs. bromo-thiophene sulfonamide.

- Stereochemistry: R-configuration at the pyrrolidine C2 position vs. S-configuration at C3 in the target compound. Implications: The tosylate group is a better leaving group, making this compound a precursor for nucleophilic substitutions. The stereochemical divergence may lead to distinct biological activities, as seen in leukotriene A4 hydrolase inhibitor studies where configuration significantly impacts efficacy .

Pyridine vs. Thiophene Heterocycles

- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: Not provided; MFCD: Listed in catalogs) Key Differences:

- Heterocycle: Pyridine ring with 5-bromo and 3-methoxy substituents vs. thiophene in the target compound.

- Linkage: Ether (oxymethyl) vs. sulfonamide (SO2NH). Implications: The pyridine ring introduces a nitrogen atom, altering electronic properties (e.g., basicity) compared to the sulfur-containing thiophene. The methoxy group may enhance solubility relative to the bromo-thiophene's lipophilicity .

Pyrimidine-Based Analogs

- (S)-3-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 886374-01-2) Key Differences:

- Heterocycle: Pyrimidine with methoxy and methylsulfanyl groups vs. bromo-thiophene.

- Linkage: Amino (NH) vs. sulfonamide (SO2NH). Implications: The pyrimidine ring's dual nitrogen atoms enable stronger π-π stacking interactions in biological targets. The methylsulfanyl group adds steric bulk, which might influence binding pocket accessibility .

Ether-Linked Pyrimidine Derivatives

- (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1264038-39-2)

- Key Differences :

- Substituent: 4,6-Dimethyl-pyrimidin-2-yloxy vs. bromo-thiophene sulfonamide.

- Linkage: Ether (O) vs. sulfonamide (SO2NH). Implications: The ether linkage simplifies synthetic routes but limits hydrogen-bond donor capacity.

Structural and Functional Comparison Table

Research and Commercial Considerations

- Synthetic Accessibility : The target compound’s sulfonamide and bromo-thiophene groups require multi-step synthesis, whereas ether-linked analogs (e.g., pyridine/pyrimidine derivatives) are often more straightforward to prepare.

- Commercial Availability : The target compound is discontinued, but pyridine and pyrimidine analogs remain cataloged, suggesting broader applicability in current research .

Vorbereitungsmethoden

Chiral Ligand-Mediated Deprotonation

The pyrrolidine backbone is constructed via asymmetric deprotonation of N-Boc pyrrolidine using s-BuLi/(–)-sparteine in tetrahydrofuran (THF) at –78°C. This step introduces the (S)-configuration at the C3 position with >95% ee. The lithiated intermediate is trapped with 5-bromo-thiophene-2-sulfonyl chloride to form the sulfonamide bond (Scheme 1A).

Key Conditions :

-

Solvent: THF or TBME (tert-butyl methyl ether)

-

Temperature: –78°C to 0°C

Table 1. Optimization of Lithiation-Trapping Parameters

| Parameter | Effect on Yield/ee | Optimal Value |

|---|---|---|

| Ligand | (–)-Sparteine vs. (+)-sparteine surrogate | (–)-Sparteine (98% ee) |

| Trapping Agent | 5-Bromo-thiophene-2-sulfonyl chloride | 1.2 eq., –30°C |

| Workup | Aqueous NaHCO₃ extraction | pH 8–9, 3× washes |

Transmetallation and Coupling

Alternative routes employ zinc or copper intermediates to enhance electrophilic trapping efficiency. For example, transmetallation of the lithiated pyrrolidine with ZnCl₂ followed by Pd-catalyzed coupling improves regioselectivity for bulky sulfonyl chlorides.

Enantioselective Hydrogenation of Pyrroline Intermediates

Synthesis of Pyrroline Precursors

A Boc-protected Δ¹-pyrroline is hydrogenated using Ru-BINAP catalysts to achieve the (S)-configuration. The pyrroline is synthesized via cyclization of γ-amino allyl sulfonates derived from 5-bromo-thiophene-2-sulfonyl chloride and tert-butyl glycinate.

Key Conditions :

Table 2. Hydrogenation Performance Metrics

| Substrate | Catalyst Loading | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Δ¹-Pyrroline-Boc | 0.5 mol% | 12 | 99 | 89 |

| N-Sulfonyl pyrroline | 1.0 mol% | 24 | 97 | 82 |

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-amino-pyrrolidine-1-carboxylic acid tert-butyl ester is treated with chiral acids (e.g., L-tartaric acid) to form diastereomeric salts. The (S)-enantiomer is isolated via recrystallization and subsequently sulfonylated.

Key Conditions :

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic N-Boc-pyrrolidine esters has been reported, though yields are lower (30–35%) compared to chemical methods.

Comparative Analysis of Methods

Table 3. Advantages and Limitations of Each Method

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Lithiation | 68–72 | 95–98 | Moderate | High |

| Hydrogenation | 82–90 | 97–99 | High | Moderate |

| Chiral Resolution | 40–45 | >99 | Low | Low |

Synthetic Protocols from Patented Literature

Example from WO2009070485A1

-

Step 1 : (R)-3-Aminopyrrolidine-1-carboxylic acid tert-butyl ester (1.0 eq.) is dissolved in THF.

-

Step 2 : 5-Bromo-thiophene-2-sulfonyl chloride (1.2 eq.) is added at 0°C with stirring.

-

Step 3 : Triethylamine (2.5 eq.) is introduced to scavenge HCl.

-

Step 4 : Reaction stirred for 12 h at 25°C, followed by extraction with ethyl acetate.

Large-Scale Adaptation from US9498483B2

-

Sulfonylation : Conducted in a flow reactor to enhance mixing and reduce side reactions.

-

Purification : Crystallization from heptane/ethyl acetate yields 95% pure product.

Critical Challenges and Solutions

Stereochemical Integrity

Q & A

Q. What synthetic strategies are recommended for preparing (S)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : The compound can be synthesized via sulfonylation of the pyrrolidine scaffold. A typical approach involves reacting tert-butyl (S)-3-aminopyrrolidine-1-carboxylate with 5-bromothiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–20°C . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Reaction yields typically range from 60–75%, depending on stoichiometric control of the sulfonyl chloride .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is acceptable for most biological assays .

- Stereochemistry : Confirm the (S)-configuration via chiral HPLC or polarimetry. Compare optical rotation values with literature data (e.g., [α]D²⁵ = +12.5° in CHCl₃) .

- Structural Confirmation : Employ ¹H/¹³C NMR (key signals: tert-butyl at δ 1.4 ppm, sulfonamide NH at δ 6.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in a desiccator. The tert-butyl ester group is susceptible to hydrolysis under acidic or humid conditions. Periodic TLC analysis (silica gel, hexane/ethyl acetate 3:1) is advised to monitor degradation .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonylation step during synthesis?

- Methodological Answer : Low yields often result from incomplete activation of the amine or competing side reactions. Optimize by:

Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or assay-specific conditions.

- Step 1 : Re-evaluate compound purity via LC-MS.

- Step 2 : Validate biological assays with a positive control (e.g., known kinase inhibitors for enzyme inhibition studies).

- Step 3 : Perform dose-response curves (IC₅₀ or EC₅₀) in triplicate to ensure reproducibility. Cross-reference with marine-derived bioactive analogs (e.g., alkaloids from C. cyathophora) for structural-activity insights .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with protein structures from the PDB (e.g., kinases or proteases). Key parameters:

- Protonate the sulfonamide group at physiological pH.

- Assign partial charges using the AMBER force field.

- Validate docking poses with MD simulations (50 ns, NPT ensemble) to assess binding stability .

Q. What strategies mitigate decomposition during long-term biological assays?

- Methodological Answer :

- Stabilization : Add 0.1% BSA to aqueous solutions to prevent nonspecific adsorption.

- pH Control : Maintain assay buffers at pH 7.4 ± 0.2 to avoid ester hydrolysis.

- Monitoring : Use LC-MS at 24-hour intervals to quantify intact compound .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.